2-Amino-3-bromo-5-chloropyridine basic properties
2-Amino-3-bromo-5-chloropyridine basic properties
An In-depth Technical Guide to the Basic Properties of 2-Amino-3-bromo-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-bromo-5-chloropyridine is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group and two different halogen atoms, provides multiple reactive sites for chemical modification. This compound serves as a key intermediate in the development of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its applications extend to medicinal chemistry as a precursor for novel therapeutic compounds and in materials science for the production of specialized polymers.[1] This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in synthetic applications.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-Amino-3-bromo-5-chloropyridine are crucial for its handling, reaction optimization, and application development. The data available from various suppliers and databases are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrClN₂ | [4][5] |
| Molecular Weight | 207.46 g/mol | [1][2][5] |
| CAS Number | 26163-03-1 | [4][5][6] |
| Appearance | White to off-white, pale yellow, or brown crystalline solid/powder. | [1][4][6] |
| Melting Point | 80-83 °C, 82-83 °C, 84 °C, 99-101 °C | [1][2][4][6][7] |
| Boiling Point | 256.2 °C at 760 mmHg (Predicted: 306.4 °C at 760 mmHg) | [4][7] |
| Density | 1.834 g/cm³ | [4][7] |
| LogP | 2.66090 (Predicted: 2.44) | [4][7] |
| Flash Point | 108.7 °C (Predicted: 139.1 °C) | [4][7] |
| Vapor Pressure | 0.116 mmHg at 25°C (Predicted: 0.0 mmHg at 25°C) | [4][7] |
| pKa (Predicted) | -0.54 ± 0.10 (for the related isomer 3-Amino-2-bromo-5-chloropyridine) | [8] |
| Solubility | Generally soluble in organic solvents like dichloromethane and ethyl acetate.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of 2-Amino-3-bromo-5-chloropyridine. Below are standard protocols for determining its key basic properties.
Determination of Solubility Class
This protocol provides a qualitative assessment of the compound's solubility in various solvents, which can indicate the presence of acidic or basic functional groups.[9]
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Small test tubes
-
Spatula
-
Solvents: Deionized water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, Concentrated H₂SO₄
Procedure:
-
Water Solubility: Place approximately 25 mg of the compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves completely.[9]
-
Ether Solubility: If the compound is water-soluble, repeat the test with 0.75 mL of diethyl ether in a clean test tube.[9]
-
Acid/Base Solubility:
-
If the compound is insoluble in water, test its solubility in 0.75 mL of 5% NaOH solution. Shaking is required to observe any reaction or dissolution.
-
If it dissolves in 5% NaOH, test a fresh sample in 5% NaHCO₃ to differentiate between strong and weak acids.[9]
-
If it is insoluble in 5% NaOH, test a fresh sample for solubility in 0.75 mL of 5% HCl. Dissolution indicates the presence of a basic group, such as the amino group on the pyridine ring.[9]
-
-
Sulfuric Acid Test: For compounds insoluble in water, dilute acid, and dilute base, test for solubility in cold, concentrated H₂SO₄. Solubility may indicate the presence of neutral compounds containing nitrogen or oxygen.
Caption: Workflow for determining the solubility class of an organic compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a high-precision technique used to determine the dissociation constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.[10]
Materials:
-
2-Amino-3-bromo-5-chloropyridine (high purity)
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl solution
-
Deionized water, Potassium chloride (KCl)
Procedure:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[11]
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water. To maintain constant ionic strength, add KCl to a final concentration of 0.1 M.[12]
-
Titration Setup: Place the sample solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution by adding small, precise aliquots of the standardized 0.1 M HCl solution from a burette. The amino group on the pyridine ring is basic and will be protonated by the acid.
-
Data Collection: Record the pH value after each addition of titrant, allowing the solution to equilibrate. Continue the titration well past the equivalence point.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12] The experiment should be repeated at least three times to ensure reproducibility.[11]
Caption: Workflow for pKa determination using potentiometric titration.
Role in Chemical Synthesis
2-Amino-3-bromo-5-chloropyridine is not typically an end-product but rather a crucial starting material or intermediate. Its functional groups—the amino group and two distinct halogen atoms (bromine and chlorine)—offer regioselective reactivity, making it a valuable scaffold in synthetic chemistry.
-
Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, and kinase inhibitors.[1][2]
-
Agrochemical Chemistry: The compound is employed in the formulation of herbicides and fungicides, providing effective solutions for crop protection.[1]
-
Synthetic Reactions: The amino group can be diazotized and replaced, while the bromine and chlorine atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
The following diagram illustrates its general role as a synthetic building block.
Caption: Logical workflow of 2-Amino-3-bromo-5-chloropyridine in synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-3-bromo-5-chloropyridine [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labproinc.com [labproinc.com]
- 7. 2-Bromo-3-amino-5-chloropyridine Detailed Information, Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 8. 3-AMINO-2-BROMO-5-CHLOROPYRIDINE | 90902-83-3 [m.chemicalbook.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. applications.emro.who.int [applications.emro.who.int]
